An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside
An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Methylumbelliferyl beta-D-ribofuranoside, a key fluorogenic substrate in biochemical assays.
Core Chemical Properties
4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-β-D-ribofuranoside) is a heterocyclic glycoside that serves as a fluorogenic substrate for the enzyme β-ribosidase. Upon enzymatic cleavage of the β-glycosidic bond, it releases the highly fluorescent compound 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), enabling the sensitive detection of enzyme activity.
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of 4-Methylumbelliferyl beta-D-ribofuranoside.
| Property | Value | Source |
| CAS Number | 195385-93-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₆O₇ | [1][2] |
| Molecular Weight | 308.28 g/mol | [2] |
| Melting Point | Data not available. For comparison, the related compound 4-Methylumbelliferyl β-D-glucopyranoside has a melting point of 211 °C[5], and 4-Methylumbelliferyl β-D-galactopyranoside has a melting point of 227.5-230 °C.[6] | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Soluble in dimethylformamide (DMF) at a concentration of 5%.[1] Solubility in other common solvents is not readily available, but related compounds are soluble in DMSO and slightly soluble in ethanol and methanol.[6][7] | [1] |
Spectroscopic Properties
Detailed experimental spectroscopic data for 4-Methylumbelliferyl beta-D-ribofuranoside are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the structure and data for related compounds.
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¹H and ¹³C NMR: The NMR spectra would be characterized by signals corresponding to the 4-methylumbelliferyl and the β-D-ribofuranoside moieties. General features of β-D-ribofuranoside spectra have been described.[8] Predicted NMR data for the fluorescent product, 4-methylumbelliferone, are available in the Human Metabolome Database.[9][10]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H, C-H, C=O (lactone), and C-O bonds. A conforming IR spectrum has been noted for the related compound 4-Methylumbelliferyl beta-D-glucopyranoside.[11]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Protocol
A general method for the synthesis of 4-methylumbelliferyl glycosides, including the β-D-ribofuranoside derivative, involves the glycosylation of 4-methylumbelliferone. The following is a generalized protocol based on patented methods.
Materials:
-
Peracetylated D-ribofuranose (glycosyl donor)
-
4-methylumbelliferone (glycosyl acceptor)
-
Dichloromethane or 1,2-dichloroethane (solvent)
-
Boron trifluoride etherate (Lewis acid)
-
Triethylamine or pyridine (organic base)
-
Sodium methoxide in methanol (for deacetylation)
Methodology:
-
Glycosylation Reaction:
-
Dissolve 4-methylumbelliferone and peracetylated D-ribofuranose in dichloromethane or 1,2-dichloroethane under a dry, inert atmosphere (e.g., argon).
-
Add triethylamine or pyridine to the solution.
-
Add boron trifluoride etherate to catalyze the reaction.
-
Stir the reaction mixture at room temperature. The reaction time can range from 1 to 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the acetylated product.
-
-
Deacetylation:
-
Dissolve the crude acetylated product in dry methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with a suitable resin or acid.
-
Purify the final product, 4-Methylumbelliferyl beta-D-ribofuranoside, by column chromatography.
-
Experimental Protocols: β-Ribosidase Activity Assay
This protocol outlines a general method for determining the activity of β-ribosidase using 4-Methylumbelliferyl beta-D-ribofuranoside as a fluorogenic substrate.
Materials:
-
4-Methylumbelliferyl beta-D-ribofuranoside stock solution (e.g., 10 mM in DMF or DMSO)
-
Assay buffer (e.g., sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum)
-
Enzyme preparation (e.g., cell lysate, purified enzyme)
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorometer
Methodology:
-
Preparation of Reagents:
-
Prepare the assay buffer at the desired pH and concentration.
-
Dilute the 4-Methylumbelliferyl beta-D-ribofuranoside stock solution to the desired final concentration in the assay buffer.
-
Prepare serial dilutions of the enzyme sample in the assay buffer.
-
-
Enzyme Reaction:
-
To each well of the 96-well plate, add a specific volume of the enzyme dilution.
-
To initiate the reaction, add the substrate solution to each well. The final volume should be consistent across all wells.
-
Include appropriate controls:
-
Substrate blank: Assay buffer and substrate, no enzyme.
-
Enzyme blank: Assay buffer and enzyme, no substrate.
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[5][12]
-
-
Data Analysis:
-
Subtract the fluorescence of the blanks from the experimental wells.
-
Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units such as micromoles of product formed per minute per milligram of protein.
-
Visualizations
Enzymatic Hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside
Caption: Enzymatic cleavage of the substrate by β-ribosidase.
General Workflow for β-Ribosidase Assay
Caption: A typical workflow for a fluorogenic enzyme assay.
References
- 1. Glycosynth - 4-Methylumbelliferyl beta-D-ribofuranoside [glycosynth.co.uk]
- 2. dextrauk.com [dextrauk.com]
- 3. 4-METHYLUMBELLIFERYL β-D-RIBOFURANOSIDE | 195385-93-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 4-Methylumbelliferyl b-D-ribofuranoside | 195385-93-4 | EM06811 [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059622) [hmdb.ca]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0240464) [hmdb.ca]
- 11. 4-Methylumbelliferyl beta-D-glucopyranoside, 99% 5 g | Request for Quote [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
